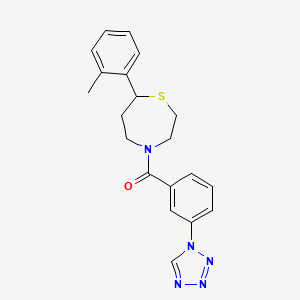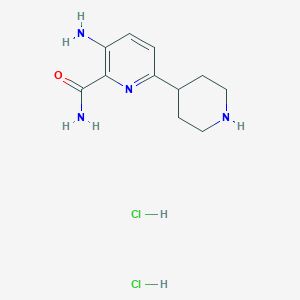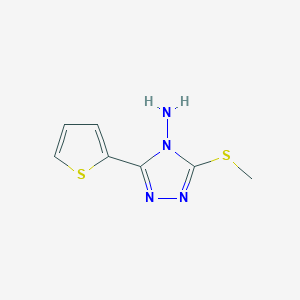![molecular formula C26H27F3N4O4S B3012680 7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-04-8](/img/no-structure.png)
7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C26H27F3N4O4S and its molecular weight is 548.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Agents
Research on quinazoline derivatives, such as those synthesized from triazine-based thiazolidinones, has demonstrated significant antimicrobial activity against a range of bacteria and fungi. These compounds, including novel series of thiazolidinone derivatives, have been evaluated for their effectiveness against organisms like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and several species of Aspergillus and Candida (Patel, D., Patel, R.V., Kumari, P., & Patel, N., 2012). Similarly, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have been synthesized and shown to possess good antimicrobial activity, highlighting the potential of quinazoline derivatives in developing new antimicrobial agents (Suresh, M., Lavanya, P., & Rao, C., 2016).
Quality Control and Pharmaceutical Development
The development of quality control methods for the substance 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a promising antimalarial agent, highlights the importance of establishing rigorous quality control standards for pharmaceutical substances. This includes solubility, identification, impurity profiling, and assay by potentiometric titration (Danylchenko, S., Kovalenko, S., Gubar, S., Zhuk, I.S., & Mariutsa, I., 2018).
Anticancer and Antiviral Activities
Quinazoline derivatives have also been synthesized and evaluated for their antitumor and antiviral activities, showing potential as broad-spectrum antitumor agents and moderate anti-HIV-1 potency. This indicates the therapeutic potential of quinazoline and its derivatives in the treatment of various cancers and viral infections (El-Sherbeny, M., Gineinah, M., Nasr, M., & El-Shafeih, F.S., 2003).
Mécanisme D'action
Propriétés
Numéro CAS |
688054-04-8 |
|---|---|
Formule moléculaire |
C26H27F3N4O4S |
Poids moléculaire |
548.58 |
Nom IUPAC |
7-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C26H27F3N4O4S/c27-26(28,29)17-5-4-6-18(13-17)31-9-11-32(12-10-31)23(34)7-2-1-3-8-33-24(35)19-14-21-22(37-16-36-21)15-20(19)30-25(33)38/h4-6,13-15H,1-3,7-12,16H2,(H,30,38) |
Clé InChI |
VCWKHESDBYBYAE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3012597.png)







![3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid](/img/structure/B3012610.png)
![5-(5-Chloropyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B3012612.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)
![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3012617.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)
